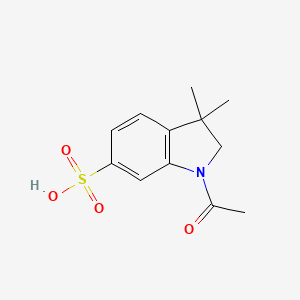

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Overview

Description

“1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used for the treatment of various disorders in the human body .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Scientific Research Applications

Microwave Assisted Synthesis and Biological Activity

Indole derivatives have been synthesized and characterized for their anti-inflammatory and analgesic activities. For example, compounds derived from indole-2-carboxylic acid showed significant biological activity, highlighting the potential of indole derivatives in developing new therapeutic agents (Sondhi et al., 2007).

Chemical Inhibition Studies

Dimethyl sulfoxide (DMSO), a common solvent, has been found to inhibit acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapies. This study highlights the importance of solvent effects in biochemical assays and drug discovery programs (Kumar & Darreh-Shori, 2017).

Novel Research Tools from Indole Derivatives

Indole-3-acetic acid derivatives have been developed as novel research tools for biochemical studies. These derivatives allow for the creation of immobilized and carrier-linked forms of indole-3-acetic acid, expanding the toolkit for scientific investigations (Ilić et al., 2005).

Synthesis of Water-soluble Near-Infrared Dyes for Cancer Detection

Research has led to the development of novel, water-soluble near-infrared dyes based on indole derivatives for potential use in cancer detection via optical imaging. These dyes offer improved quantum yields and selectivity for bioconjugation, demonstrating their utility in molecular-based beacon development for identifying cancer (Pham et al., 2005).

Water Soluble Indodicarbocyanine Dyes

A series of water-soluble indodicarbocyanine dyes based on indole sulfonic acids have been synthesized. These dyes exhibit excellent spectral properties and photostabilities, making them suitable for binding to antibodies and use in biological assays (Markova et al., 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse depending on the specific target and biological context .

Properties

IUPAC Name |

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-8(14)13-7-12(2,3)10-5-4-9(6-11(10)13)18(15,16)17/h4-6H,7H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSHNFQIOINGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

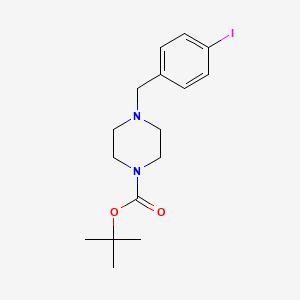

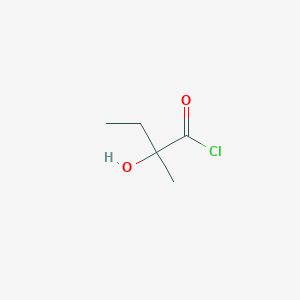

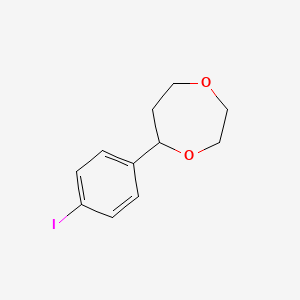

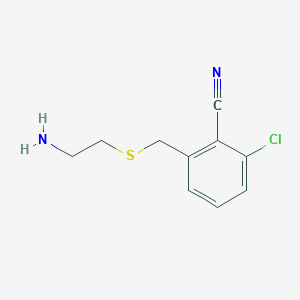

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

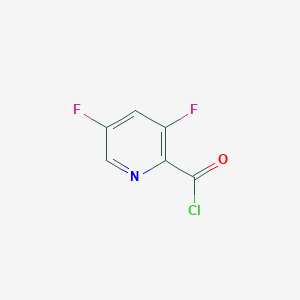

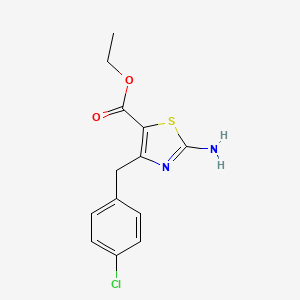

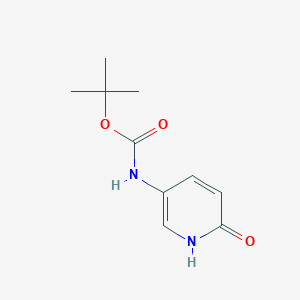

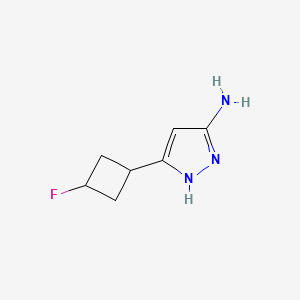

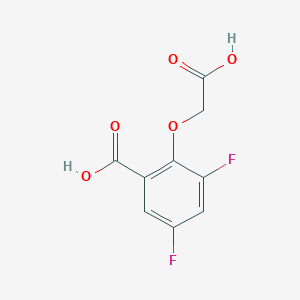

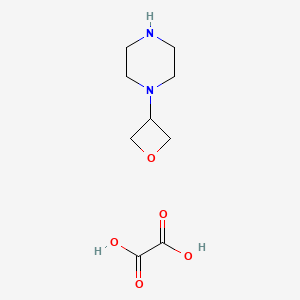

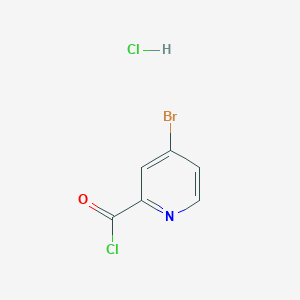

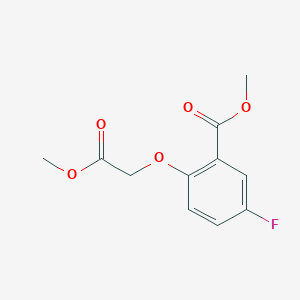

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.